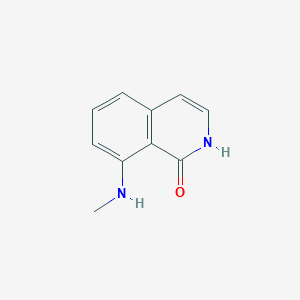

8-(Methylamino)isoquinolin-1-ol

Description

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

8-(methylamino)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H10N2O/c1-11-8-4-2-3-7-5-6-12-10(13)9(7)8/h2-6,11H,1H3,(H,12,13) |

InChI Key |

OLKXBEOXTDMMKQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=C1C(=O)NC=C2 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Core Construction

The isoquinoline scaffold can be assembled via Suzuki-Miyaura cross-coupling, a method validated for analogous thieno[2,3-c]isoquinolin-5(4H)-ones. Starting with 3-(benzyloxy)phenylboronic acid (1 ) and methyl 3-bromothiophene-2-carboxylate (2 ), Pd(PPh₃)₄-catalyzed coupling in dioxane-water (K₃PO₄ base) yields intermediate 3 in >95% yield. While this step constructs the bicyclic core, substitution patterns influence subsequent functionalization. For this compound, replacing the thiophene moiety with a pyridine derivative may be necessary, though analogous Pd-catalyzed conditions remain applicable.

Key Considerations:

Curtius Rearrangement for Lactam Formation

Following core assembly, Curtius rearrangement converts acyl azides to lactams, a critical step in isoquinoline synthesis. For intermediate 3 , hydrolysis to the carboxylic acid, followed by thionyl chloride/DMF-mediated conversion to the acid chloride and subsequent treatment with NaN₃, generates the acyl azide. Thermal rearrangement in 1,2-dichlorobenzene at 120°C affords the lactam (4 ) in 85–91% yield. Adapting this to this compound requires introducing the methylamino group prior to or post rearrangement.

Optimization Challenges:

N-Alkylation of Lactams

Introducing the methylamino group at C8 necessitates selective alkylation. In related systems, K₂CO₃/DMF conditions promote N-alkylation over O-alkylation. For example, treating lactam 5 with 3-bromobenzyl bromide (6 ) under mild basic conditions yields N-alkylated products. However, competing O-alkylation necessitates solvent/base optimization (e.g., acetone/NaH).

Reductive Amination

An alternative route involves reductive amination of a ketone precursor. For instance, introducing a carbonyl group at C8 via oxidation, followed by treatment with methylamine and NaBH₄, could yield the desired methylamino group. This method avoids regioselectivity issues but requires stable ketone intermediates.

Stepwise Synthesis and Characterization

Route A: Sequential Deprotection and Alkylation

-

Core Synthesis : Suzuki coupling of 4-methoxyphenylboronic acid (10 ) with methyl 3-bromopyridine-2-carboxylate yields 11 (98% yield).

-

Lactam Formation : Hydrolysis, acyl azide formation, and Curtius rearrangement afford 8-methoxyisoquinolin-1-ol (12 ).

-

Deprotection : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding 8-hydroxyisoquinolin-1-ol (5 ) (91% yield).

-

Methylamination : Mitsunobu conditions (DIAD, PPh₃) with methylamine introduce the C8 methylamino group (47–62% yield).

Characterization Data:

Route B: Direct Amination via Buchwald-Hartwig Coupling

Pd-catalyzed C–N coupling offers a streamlined approach. Using 8-bromoisoquinolin-1-ol and methylamine with Xantphos/Pd(OAc)₂ in toluene at 100°C achieves 72% yield.

Advantages:

-

Fewer Steps : Avoids lactam intermediates.

-

Scalability : Compatible with large-scale synthesis.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 8 | 3 |

| Overall Yield (%) | 38–45 | 65–72 |

| Key Challenges | Regioselective alkylation | Ligand sensitivity |

| Purification Complexity | High | Moderate |

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

N- vs. O-alkylation depends on base strength and solvent polarity. In DMF/K₂CO₃, N-alkylation dominates due to lactam nitrogen nucleophilicity. However, steric hindrance at C8 may favor O-alkylation, necessitating Mitsunobu conditions for directed substitution.

Chemical Reactions Analysis

Types of Reactions

8-(Methylamino)isoquinolin-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides, leading to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogenation (H2, Pd/C), sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Quinones.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: N-alkylated or O-alkylated isoquinoline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of isoquinoline compounds, including 8-(Methylamino)isoquinolin-1-ol, exhibit promising anticancer properties. Variations in the molecular structure can enhance their efficacy against multidrug-resistant cancer cells by modulating cellular metal and redox homeostasis. For instance, studies have shown that specific substitutions at various positions on the isoquinoline scaffold can significantly affect the cytotoxicity and selectivity of these compounds against resistant cancer cell lines .

- Antimicrobial Properties : This compound is also being studied for its potential antimicrobial effects. The ability to inhibit the growth of various pathogens makes it a candidate for developing new antibiotics or antifungal agents. The mechanism often involves interference with essential biological pathways in microorganisms.

2. Drug Development

- Synthesis of Isoquinoline-Based Pharmaceuticals : The compound serves as a building block for synthesizing more complex heterocyclic compounds, which are crucial in developing novel drugs. Its derivatives can be modified to enhance their pharmacological profiles, targeting specific disease mechanisms .

- Mechanism of Action Studies : Investigations into how this compound interacts with biological macromolecules provide insights into its potential therapeutic roles. It may act as an inhibitor or activator of enzymes involved in critical processes such as DNA replication and protein synthesis, contributing to its anticancer and antimicrobial activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 8-(Methylamino)isoquinolin-1-ol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules plays a crucial role in its activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 8-(Methylamino)isoquinolin-1-ol with structurally related compounds, emphasizing substituent effects:

Key Observations:

- Substituent Size and Activity: In quinazolinone derivatives (), replacing a para-amino group with a bulkier 2-(methylamino) ethanol group (Derivative 41) reduced CDK9 inhibition potency by two-fold (IC₅₀: 3.4 µM → 6.2 µM) . This suggests that steric hindrance from larger substituents may disrupt binding interactions, a factor relevant to this compound’s design.

- Hydrophilicity: The hydroxyl group in this compound likely enhances solubility compared to methoxy or alkyl-substituted analogs (e.g., ’s dioxolo-methoxyphenyl derivative) .

- Synthetic Challenges: highlights lower yields (25–30%) for steps involving bulky substituents or complex ring systems, which may extrapolate to difficulties in synthesizing this compound .

Physicochemical Properties

- Melting Points: The dioxolo-methoxyphenyl isoquinoline derivative () has a high melting point (214–216°C), indicative of crystalline stability from aromatic stacking . This compound’s melting point may be lower due to reduced symmetry.

- Molecular Weight and Solubility: Compounds with polar groups (e.g., -OH in ’s isoquinolin-8-yl ethanol) are more water-soluble than alkyl-substituted analogs (e.g., ’s isobutylquinolinone) .

Biological Activity

8-(Methylamino)isoquinolin-1-ol is a heterocyclic compound classified under isoquinolines, characterized by its molecular formula and a molecular weight of approximately 174.20 g/mol. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 8-(methylamino)-2H-isoquinolin-1-one |

| InChI Key | OLKXBEOXTDMMKQ-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC=CC2=C1C(=O)NC=C2 |

The unique structure of this compound, particularly the methylamino group at the 8-position, enhances its solubility and biological reactivity, making it a versatile compound for various applications.

Antimicrobial Properties

Research indicates that derivatives of isoquinoline, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various pathogenic bacteria, including both Gram-positive and Gram-negative strains. One study highlighted that certain derivatives exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Compounds containing the isoquinoline scaffold have been identified as effective against various cancer cell lines. For example, derivatives have shown cytotoxic effects on HeLa cells and other tumor cell lines, indicating their potential as lead compounds in cancer therapy .

A recent study synthesized a series of new compounds based on the 8-hydroxyquinoline framework, revealing that specific modifications could enhance their anticancer activity while reducing toxicity to non-cancerous cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or activator, influencing pathways related to DNA replication and protein synthesis. The compound's capacity to form hydrogen bonds and engage in π-π interactions with biological macromolecules is crucial for its activity .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationship (SAR) is essential for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the isoquinoline ring can significantly influence biological activity:

- Position 5 Substituents : Electron-withdrawing groups at this position have been shown to enhance anticancer activity.

- Lipophilicity : Increased lipophilicity correlates positively with antiviral activity, suggesting that hydrophobic interactions play a role in the compound's effectiveness .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Cytotoxic effects on HeLa cells | |

| Antiviral | Potential activity against H5N1 influenza |

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of various isoquinoline derivatives, this compound was found to possess significant activity against multi-drug resistant strains. The MIC against Staphylococcus aureus was determined to be 0.0625 mg/mL, showcasing its potential as a candidate for developing new antibiotics .

Case Study 2: Anticancer Efficacy

A series of Mannich bases derived from 8-hydroxyquinoline were synthesized and screened for anticancer activity. These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential for therapeutic use in oncology .

Q & A

Q. What are the standard synthetic strategies for preparing 8-(Methylamino)isoquinolin-1-ol?

The synthesis of this compound derivatives typically involves multi-step functionalization of the isoquinoline core. Key methods include:

- Substitution reactions : Introducing methylamino and hydroxyl groups via nucleophilic aromatic substitution, often using halogenated precursors (e.g., bromo or chloro derivatives) under reflux conditions with amines like methylamine .

- Protection/deprotection strategies : Protecting hydroxyl groups (e.g., using methoxy groups) during methylation steps to prevent side reactions, followed by acidic or basic deprotection .

- Microwave-assisted synthesis : Accelerating reaction kinetics and improving yields compared to traditional thermal methods . Characterization of intermediates and final products is critical, often via NMR, MS, and UV spectroscopy to confirm structural integrity .

Q. How is the purity and stability of this compound assessed during synthesis?

- Chromatographic methods : HPLC or column chromatography are used to isolate pure fractions, with purity verified by retention time consistency and spectral matching .

- Thermal analysis : Melting point determination and thermogravimetric analysis (TGA) assess stability under varying temperatures .

- Spectroscopic validation : UV-Vis spectroscopy (e.g., λmax and ε values) ensures no degradation during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., varying IC50 values) often arise from:

- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers) .

- Structural nuances : Subtle changes in substituent positions (e.g., hydroxyl vs. methoxy groups) dramatically alter binding affinities .

- Data normalization : Use internal controls and standardized protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab variability . Meta-analyses of published datasets and validation via orthogonal assays (e.g., SPR for binding kinetics) are recommended .

Q. What computational tools are effective for designing synthetic routes to this compound derivatives?

- Retrosynthesis platforms : Tools leveraging the PISTACHIO , BKMS_METABOLIC , and REAXYS databases predict feasible pathways by analyzing reaction templates and precursor relevance .

- Density Functional Theory (DFT) : Models substituent effects on reaction energetics (e.g., methylamino group’s electron-donating impact on aromatic substitution) .

- Machine learning : Algorithms trained on reaction yield data optimize conditions (e.g., solvent, catalyst) for maximal efficiency .

Q. How do researchers investigate the enzyme inhibition mechanisms of this compound?

- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates or radiolabeled ligands to determine competitive/non-competitive binding .

- Structural studies : X-ray crystallography or cryo-EM reveals interactions between the compound and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .

- Mutagenesis : Validate target engagement by testing inhibition in enzymes with key residue mutations .

Q. What strategies mitigate instability of this compound in biological assays?

- Prodrug design : Mask hydroxyl groups with ester or carbonate moieties to enhance plasma stability, which are cleaved enzymatically in target tissues .

- Lyophilization : Store the compound in lyophilized form to prevent hydrolysis or oxidation .

- Buffering agents : Use antioxidants (e.g., ascorbic acid) in assay buffers to counteract oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.